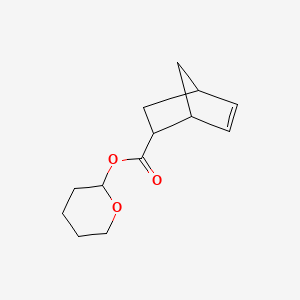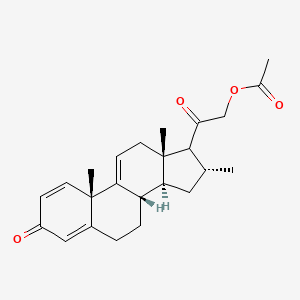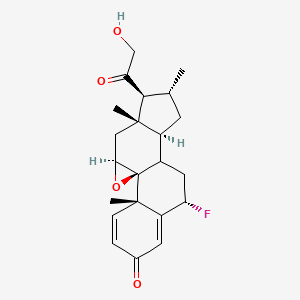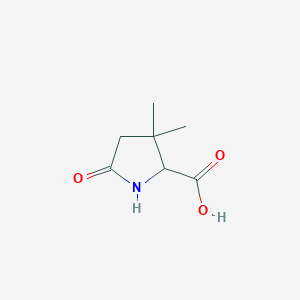
3β,5α-テトラヒドロノレチステロン-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3β,5α-Tetrahydronorethisterone-d5 is a deuterium-labeled derivative of 3β,5α-Tetrahydronorethisterone, which is a tetrahydro derivative of norethindrone. This compound is primarily used in scientific research to study the metabolic pathways and biological activities of norethindrone and its derivatives .
科学的研究の応用
3β,5α-Tetrahydronorethisterone-d5 is widely used in scientific research, including:
Chemistry: It serves as a reference compound in mass spectrometry and nuclear magnetic resonance (NMR) studies to understand the metabolic pathways of norethindrone.
Biology: The compound is used to study the biological activities and interactions of norethindrone derivatives with various enzymes and receptors.
Medicine: Research involving 3β,5α-Tetrahydronorethisterone-d5 helps in understanding the pharmacokinetics and pharmacodynamics of norethindrone-based drugs.
Industry: It is used in the development and testing of new pharmaceuticals and in quality control processes.
作用機序
Target of Action
3β,5α-Tetrahydronorethisterone-d5 is a tetrahydro derivative of norethindrone (NET) Given that it is a derivative of norethindrone, it may interact with similar targets, such as cytosolic sulfotransferases .
Mode of Action
The exact mode of action of 3β,5α-Tetrahydronorethisterone-d5 is not clearly stated in the available resources. As a derivative of norethindrone, it may share similar interactions with its targets. Norethindrone is known to inhibit cytosolic sulfotransferases , which are enzymes involved in the metabolism of many hormones, neurotransmitters, drugs, and xenobiotic compounds.
Biochemical Pathways
Based on its relation to norethindrone, it may influence pathways involving the metabolism of various compounds by sulfotransferases .
Result of Action
As a derivative of norethindrone, it may have similar effects, such as the inhibition of cytosolic sulfotransferases , potentially altering the metabolism of various compounds within the cell.
生化学分析
Biochemical Properties
3β,5α-Tetrahydronorethisterone-d5 interacts with various enzymes and proteins. It is an impurity of Norethindrone, which is an oral contraceptive involved in the inhibition of cytosolic sulfotransferases.
Cellular Effects
It is known that it is a non-aromatizable metabolite of norethindrone that induces estrogen-dependent pituitary progestin receptors .
Molecular Mechanism
The molecular mechanism of 3β,5α-Tetrahydronorethisterone-d5 involves its interaction with estrogen-dependent pituitary progestin receptors . This interaction suggests that it may have a role in modulating hormonal activity.
Temporal Effects in Laboratory Settings
It is used as a reference standard in the analysis of progestin levels in biological samples .
Dosage Effects in Animal Models
It is known that norethisterone, from which 3β,5α-Tetrahydronorethisterone-d5 is derived, has almost abolished androgenic activity in rodent bioassays .
Metabolic Pathways
Transport and Distribution
Subcellular Localization
It is known that it is a tetrahydro derivative of norethindrone (NET) .
準備方法
The synthesis of 3β,5α-Tetrahydronorethisterone-d5 involves the incorporation of deuterium atoms into the 3β,5α-Tetrahydronorethisterone molecule. The synthetic route typically involves the reduction of norethindrone using deuterium-labeled reducing agents under controlled conditions. Industrial production methods may involve large-scale synthesis using similar techniques, ensuring high purity and yield of the deuterium-labeled compound .
化学反応の分析
3β,5α-Tetrahydronorethisterone-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different tetrahydro derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or other substitution reactions can be performed using reagents like halogens or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products .
類似化合物との比較
3β,5α-Tetrahydronorethisterone-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
3β,5α-Tetrahydronorethisterone: The non-deuterated version of the compound, used in similar research applications.
Norethindrone: A widely used synthetic progestin in oral contraceptives and hormone replacement therapy.
Norethindrone acetate: Another derivative of norethindrone with similar biological activities but different pharmacokinetic properties.
特性
CAS番号 |
122605-89-4 |
|---|---|
分子式 |
C₂₀H₂₅D₅O₂ |
分子量 |
307.48 |
同義語 |
(3β,5α,17α)-19-Norpregn-20-yne-3,17-diol; 19-Nor-5α,17α-pregn-20-yne-3β,17-diol-d5; 17α-Ethynyl-5α-estrane-3α,17β-diol-d5; 17α-Ethynyl-5α-oestrane-3β,17β-diol-d5; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)



